molecular formula C21H24N2O4 B3742294 methyl 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}benzoate

methyl 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}benzoate

Cat. No. B3742294
M. Wt: 368.4 g/mol
InChI Key: OVWQXBYWRSKBFY-UHFFFAOYSA-N
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Description

The compound appears to contain a benzodioxole group, a piperazine ring, and a benzoate ester. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and natural products. Piperazine is a heterocyclic amine that is used in the synthesis of many pharmaceuticals. Benzoate esters are commonly used as intermediates in the synthesis of other organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole and piperazine rings, and the esterification to form the benzoate ester. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxole, piperazine, and benzoate groups. The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The benzoate ester is characterized by the presence of a carbonyl (C=O) and an ether (R-O-R’) group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzodioxole may undergo electrophilic aromatic substitution reactions. The piperazine ring can act as a bidentate ligand in coordination chemistry. The benzoate ester could be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, melting point, boiling point, solubility, and stability could be influenced by the presence and position of the functional groups .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in pharmaceuticals or materials science .

properties

IUPAC Name

methyl 4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-25-21(24)18-5-2-16(3-6-18)13-22-8-10-23(11-9-22)14-17-4-7-19-20(12-17)27-15-26-19/h2-7,12H,8-11,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWQXBYWRSKBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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